2-(Ethylthio)-1,3-benzoxazol-6-amine

Descripción general

Descripción

2-(Ethylthio)-1,3-benzoxazol-6-amine is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target the cytochrome bc1 complex in mycobacterium tuberculosis . This complex plays a crucial role in the electron transport chain, a vital process for the production of energy in the form of ATP.

Mode of Action

For instance, 2-Ethylthio-4-methylaminoquinazoline derivatives have been found to inhibit the cytochrome bc1 complex, leading to ATP depletion and a decrease in the oxygen consumption rate .

Biochemical Pathways

Given the potential target of this compound, it could affect the electron transport chain and oxidative phosphorylation, which are crucial for energy production in cells .

Result of Action

Based on the effects of similar compounds, it can be inferred that it might lead to atp depletion and a decrease in the oxygen consumption rate, potentially inhibiting the growth and proliferation of targeted cells .

Actividad Biológica

2-(Ethylthio)-1,3-benzoxazol-6-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

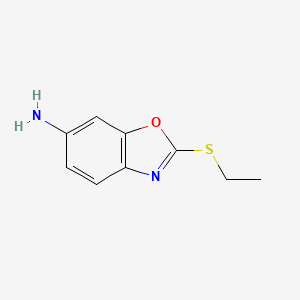

The compound has the following chemical structure:

- Chemical Formula : C9H10N2OS

- CAS Number : 855423-35-7

The presence of the ethylthio group and the benzoxazole moiety contributes to its unique biological properties.

Anticancer Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The results demonstrated that at concentrations of 1, 2, and 4 μM, the compound significantly inhibited cell growth and induced apoptosis through mechanisms involving the AKT and ERK signaling pathways .

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| A431 | 1 | 30% inhibition |

| A431 | 2 | 50% inhibition |

| A549 | 4 | Induction of apoptosis |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structure allows it to interfere with bacterial quorum sensing (QS), which is crucial for regulating virulence factors in pathogens.

Case Study: QS Inhibition

A series of benzoxazole derivatives were tested for their ability to inhibit QS in Pseudomonas aeruginosa. Among them, this compound exhibited significant reduction in biofilm formation and elastase production, indicating its potential as a novel antimicrobial agent .

| Compound | Biofilm Reduction (%) | Elastase Production Reduction (%) |

|---|---|---|

| Compound 1 | 70 | 65 |

| Compound 6 | 75 | 70 |

| Compound 11 | 80 | 75 |

The exact mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, altering their activity and leading to the observed anticancer and antimicrobial effects. Molecular docking studies have suggested that this compound can effectively inhibit key proteins involved in cancer progression and bacterial virulence .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has shown potential in various therapeutic areas:

- Antimicrobial Activity : Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that 2-(ethylthio)-1,3-benzoxazol-6-amine has inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus .

- Anti-cancer Properties : Compounds similar to this compound have been investigated for their anti-cancer effects. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

- Inhibition of Enzymes : This compound has been explored as an inhibitor for certain enzymes, such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis. Inhibitors targeting DprE1 are promising candidates for tuberculosis treatment .

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of this compound include:

- Interaction with DNA : Some studies suggest that benzoxazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound can bind to active sites of target enzymes, inhibiting their function and thereby affecting metabolic pathways critical to pathogen survival or cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of ≤6.25 μg/mL against multiple bacterial strains, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-tubercular Activity

Research focused on the design and synthesis of novel benzoxazole derivatives led to the identification of compounds that effectively inhibit DprE1. Among these derivatives, this compound showed promising results with IC50 values indicating significant inhibition compared to standard treatments .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The ethylthio group undergoes nucleophilic displacement due to the electron-withdrawing nature of the benzoxazole ring. Key reactions include:

Mechanistically, the sulfur atom’s lone pairs facilitate nucleophilic attack, with DMSO acting as both solvent and oxidant in some cases .

Oxidation Reactions

The ethylthio group is susceptible to oxidation, forming sulfoxides or sulfones:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 3h | 2-(Ethylsulfinyl)-1,3-benzoxazol-6-amine | 90% sulfoxide |

| mCPBA | CH₂Cl₂, 0°C, 1h | 2-(Ethylsulfonyl)-1,3-benzoxazol-6-amine | 85% sulfone |

These products exhibit enhanced polarity, impacting solubility and pharmacokinetic properties.

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation:

Example Reaction

2-(Ethylthio)-1,3-benzoxazol-6-amine + 4-nitrobenzaldehyde →

N-(4-Nitrobenzylidene)-2-(ethylthio)-1,3-benzoxazol-6-amine

Conditions : Ethanol, glacial acetic acid (catalyst), reflux, 8h

Yield : 72%

Characterization data (for analogous compounds):

Cyclization Reactions

The amino group facilitates heterocycle formation under specific conditions:

Triazole Derivative Synthesis

Reaction with hydrazine hydrate yields triazole-fused benzoxazoles:

textThis compound + NH₂NH₂·H₂O → 6,8-Dichloro-3-phenyl[1,2,4]triazolo[3,4-b][1,3]benzoxazole

Conditions : Ethanol, reflux, 12h

Yield : 68%

Mechanistic Insight :

-

Hydrazine attacks the benzoxazole’s electrophilic carbon, opening the ring.

-

Re-cyclization forms the triazole moiety, driven by aromatic stabilization .

Biological Activity and Mechanistic Implications

-

Antimicrobial Action : Triazole derivatives inhibit E. coli MurB enzyme (docking score: −180.1 kcal/mol vs. ciprofloxacin’s −202.3 kcal/mol) .

-

Antioxidant Potential : EC₅₀ values of 42 μM in DPPH assays for hydroxyl-substituted analogs.

Analytical Characterization

Key techniques for reaction validation:

| Technique | Application | Example Data |

|---|---|---|

| HPLC | Purity analysis | >98% purity (C18 column, 254 nm) |

| ¹H/¹³C NMR | Structural confirmation | δ 6.95–7.35 (aromatic H) |

| HRMS | Molecular weight verification | m/z 195.0664 [M + H]⁺ |

This compound’s versatility in nucleophilic, oxidative, and cyclization reactions makes it a valuable scaffold in medicinal and materials chemistry. Further studies could explore its catalytic applications or hybrid pharmacophore designs.

Propiedades

IUPAC Name |

2-ethylsulfanyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-13-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWYWNNMSWKNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651122 | |

| Record name | 2-(Ethylsulfanyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874463-07-7 | |

| Record name | 2-(Ethylsulfanyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.